4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylicacid
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Overview
Description
4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features both furan and pyrrole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylic acid typically involves the reaction of furan-2-carbonyl chloride with pyrrole-2-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for 4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylic acid are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the furan and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 4-(furan-2-carbonyl)-1H-pyrrole-2-carbinol.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of 4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: Shares the furan ring but lacks the pyrrole moiety.
Pyrrole-2-carboxylic acid: Contains the pyrrole ring but does not have the furan component.
4-(furan-2-carbonyl)-piperazine-1-carboxylic acid: Similar structure but with a piperazine ring instead of pyrrole
Uniqueness
4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylic acid is unique due to the presence of both furan and pyrrole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H7NO4 |
---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C10H7NO4/c12-9(8-2-1-3-15-8)6-4-7(10(13)14)11-5-6/h1-5,11H,(H,13,14) |
InChI Key |
YWWAGKVVFRQEFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=CNC(=C2)C(=O)O |
Origin of Product |
United States |
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